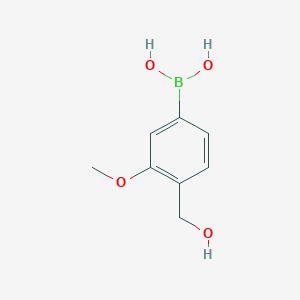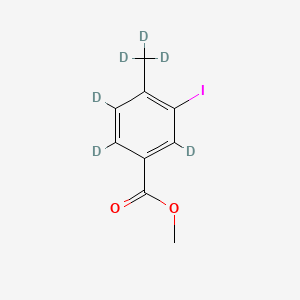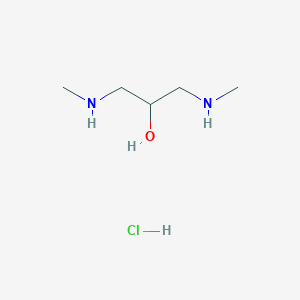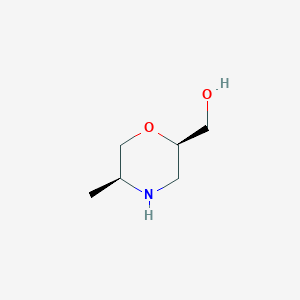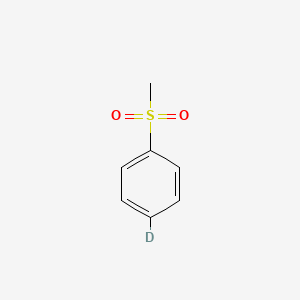
1-Deuterio-4-methylsulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfonyl)benzene-4-D is an organic compound belonging to the class of sulfonyl derivatives It is characterized by the presence of a methylsulfonyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Methylsulfonyl)benzene-4-D can be synthesized through several methods. One common approach involves the copper-catalyzed S-methylation of sulfonyl hydrazides using tert-butyl hydroperoxide (TBHP) in water . The reaction is typically carried out under nitrogen at low temperatures, followed by purification through column chromatography.
Industrial Production Methods
In industrial settings, the production of 1-(Methylsulfonyl)benzene-4-D often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylsulfonyl)benzene-4-D undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Typical conditions involve the use of electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted benzene compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfonyl)benzene-4-D has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfonyl)benzene-4-D involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with various biological molecules, leading to its observed biological activities. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(methylsulfonyl)benzene: A closely related compound with similar chemical properties.
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene: Another derivative with additional functional groups that modify its reactivity.
Uniqueness
1-(Methylsulfonyl)benzene-4-D stands out due to its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications. Its unique combination of a methylsulfonyl group and a benzene ring makes it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C7H8O2S |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-deuterio-4-methylsulfonylbenzene |
InChI |
InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i2D |
InChI-Schlüssel |
JCDWETOKTFWTHA-VMNATFBRSA-N |
Isomerische SMILES |
[2H]C1=CC=C(C=C1)S(=O)(=O)C |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
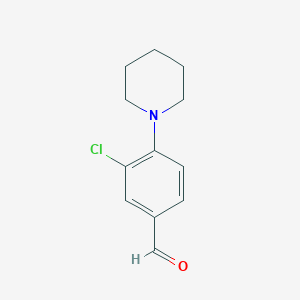

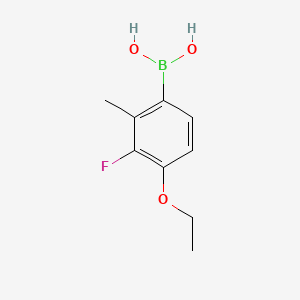

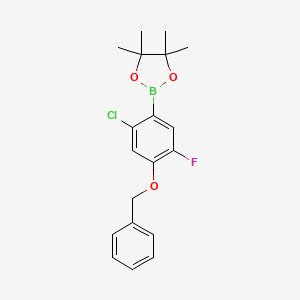

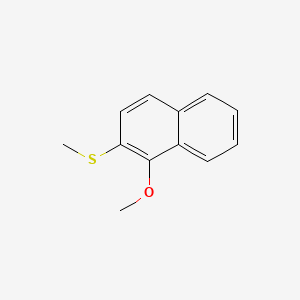
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)
